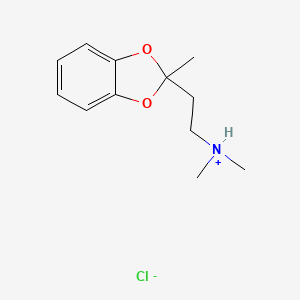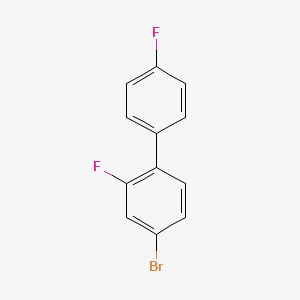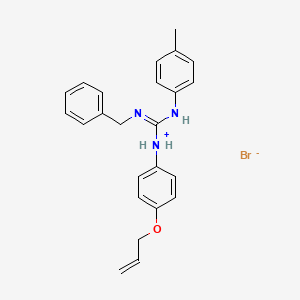
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) is a quaternary ammonium compound with the molecular formula C18H40I2N4O2. It is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics. The compound is characterized by its two quaternary ammonium groups connected by an oxalylbis(iminoethylene) linker, making it a bis-quaternary ammonium compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) typically involves the reaction of oxalyl chloride with N,N-dimethylethylenediamine to form the intermediate oxalylbis(iminoethylene) compound. This intermediate is then reacted with methyl iodide to produce the final bis-quaternary ammonium compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents such as dichloromethane or acetonitrile
Catalysts: None required
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control
Purification steps: such as crystallization or chromatography to obtain high-purity product
Quality control measures: to ensure consistency and safety of the final product
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) undergoes various chemical reactions, including:
Substitution reactions: The iodide ions can be substituted with other anions such as chloride or bromide.
Oxidation and reduction reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the quaternary ammonium groups.
Common Reagents and Conditions
Substitution reactions: Typically involve halide salts (e.g., NaCl, NaBr) in aqueous or organic solvents.
Oxidation reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions: Can be carried out using reducing agents like sodium borohydride.
Hydrolysis: Conducted under acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Substitution reactions: Formation of new quaternary ammonium salts with different anions.
Hydrolysis: Breakdown products include amines and carboxylic acids.
Applications De Recherche Scientifique
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies of cell membrane permeability and antimicrobial activity.
Medicine: Investigated for its potential use as an antiseptic and disinfectant.
Industry: Utilized in formulations for cleaning agents and surface disinfectants.
Mécanisme D'action
The antimicrobial activity of ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium groups interact with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism involves:
Molecular targets: Cell membrane phospholipids and proteins
Pathways involved: Disruption of membrane integrity and inhibition of essential cellular processes
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Didecyldimethylammonium chloride: Commonly used in disinfectants and sanitizers.
Uniqueness
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) is unique due to its bis-quaternary structure, which enhances its antimicrobial efficacy compared to mono-quaternary compounds. The presence of two quaternary ammonium groups allows for stronger interactions with microbial cell membranes, leading to more effective disruption and cell death.
Propriétés
Numéro CAS |
62055-13-4 |
|---|---|
Formule moléculaire |
C12H28I2N4O2 |
Poids moléculaire |
514.19 g/mol |
Nom IUPAC |
trimethyl-[2-[[2-oxo-2-[2-(trimethylazaniumyl)ethylamino]acetyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C12H26N4O2.2HI/c1-15(2,3)9-7-13-11(17)12(18)14-8-10-16(4,5)6;;/h7-10H2,1-6H3;2*1H |
Clé InChI |
IQUJETVSSPGGHT-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCNC(=O)C(=O)NCC[N+](C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13763627.png)

![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)

![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)


![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)

![Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13763682.png)

